PAC-1-d8

Beschreibung

Eigenschaften

IUPAC Name |

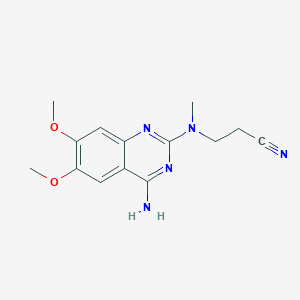

3-[(4-amino-6,7-dimethoxyquinazolin-2-yl)-methylamino]propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N5O2/c1-19(6-4-5-15)14-17-10-8-12(21-3)11(20-2)7-9(10)13(16)18-14/h7-8H,4,6H2,1-3H3,(H2,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCOVXHZDHACRNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCC#N)C1=NC2=CC(=C(C=C2C(=N1)N)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50543371 | |

| Record name | 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76362-28-2 | |

| Record name | 3-[(4-Amino-6,7-dimethoxyquinazolin-2-yl)(methyl)amino]propanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50543371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PAC-1-d8 in Apoptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

PAC-1-d8, the deuterated form of Procaspase Activating Compound 1 (PAC-1), is a small molecule that induces apoptosis in cancer cells by directly activating procaspase-3. Its mechanism of action centers on the chelation of inhibitory zinc ions from procaspase-3, leading to its auto-activation and the initiation of the caspase cascade. This document provides a comprehensive overview of the core mechanism of this compound, including detailed signaling pathways, quantitative data on its activity, and step-by-step protocols for key experimental assays. The information presented is intended to serve as a technical guide for researchers and professionals in the field of drug development and cancer biology.

Core Mechanism of Action: Procaspase-3 Activation via Zinc Chelation

The primary mechanism of action of this compound is the activation of procaspase-3, a key executioner caspase in the apoptotic pathway. In many cancer cells, procaspase-3 is present at elevated levels but is held in an inactive state, in part, by the inhibitory binding of zinc ions. This compound circumvents this inhibition through its ortho-hydroxy N-acyl hydrazone moiety, which acts as a potent chelator of zinc.[1][2][3]

By sequestering inhibitory zinc ions from procaspase-3, this compound facilitates a conformational change in the zymogen, allowing it to auto-process and mature into active caspase-3.[4][5] This initial activation triggers a cascade, as active caspase-3 can then cleave and activate other procaspase-3 molecules, amplifying the apoptotic signal and leading to the execution phase of apoptosis.[4] The dissociation constant (Kd) for the complex formed between PAC-1 and zinc is approximately 42-52 nM, highlighting the high affinity of the compound for zinc.[4][5]

Signaling Pathway of this compound Induced Apoptosis

The apoptotic signaling induced by this compound primarily follows the intrinsic pathway, initiated by the direct activation of procaspase-3. The process can be summarized as follows:

-

Cellular Entry: this compound enters the cell.

-

Zinc Chelation: this compound binds to and chelates inhibitory zinc ions from procaspase-3.

-

Procaspase-3 Auto-activation: The removal of zinc allows procaspase-3 to undergo auto-catalytic cleavage and activation to caspase-3.

-

Caspase Cascade Amplification: The newly activated caspase-3 cleaves and activates additional procaspase-3 molecules, as well as other executioner caspases like procaspase-7.

-

Substrate Cleavage and Apoptosis Execution: Active caspase-3 cleaves a multitude of cellular substrates, including poly (ADP-ribose) polymerase (PARP), leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and membrane blebbing.

Quantitative Data

The efficacy of PAC-1 (the non-deuterated parent compound of this compound) has been quantified in numerous studies. The following tables summarize key quantitative data.

Table 1: In Vitro Procaspase Activation

| Compound | Target | EC50 (µM) | Reference(s) |

| PAC-1 | Procaspase-3 | 2.08 | [6] |

| PAC-1 | Procaspase-7 | ~4.5 | [7] |

Table 2: Induction of Apoptosis in Cancer Cell Lines (IC50 Values)

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| HL-60 | Leukemia | 0.22 | [8] |

| U-937 | Lymphoma | 0.35 | [8] |

| NCI-H226 | Lung Cancer | 0.35 | [8] |

| A549 | Lung Cancer | 1.8 | [8] |

| MDA-MB-231 | Breast Cancer | 2.5 | [8] |

| PC-3 | Prostate Cancer | 4.6 | [8] |

Table 3: Zinc Chelation Affinity

| Parameter | Value | Reference(s) |

| Dissociation Constant (Kd) for PAC-1:Zinc Complex | ~42-52 nM | [4][5] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro Procaspase-3 Activation Assay

This assay measures the ability of this compound to directly activate purified procaspase-3.

Materials:

-

Recombinant human procaspase-3

-

This compound

-

Caspase assay buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 100 mM NaCl, 10 mM DTT, pH 7.2)

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

Dilute recombinant procaspase-3 in caspase assay buffer to the desired concentration.

-

Add the procaspase-3 solution to the wells of a 96-well plate.

-

Add serial dilutions of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 1-4 hours).

-

Add the caspase-3 substrate Ac-DEVD-pNA to each well.

-

Immediately measure the absorbance at 405 nm at regular intervals using a microplate reader.

-

Calculate the rate of substrate cleavage (Vmax) for each concentration of this compound.

-

Plot the Vmax against the this compound concentration to determine the EC50 value.

Apoptosis Induction Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Cancer cell line of interest

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for the desired time period (e.g., 24-48 hours). Include an untreated control.

-

Harvest the cells, including both adherent and floating populations.

-

Wash the cells with cold PBS.

-

Resuspend the cells in 1X Binding Buffer.

-

Add Annexin V-FITC and PI to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Gate the cell populations to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Zinc Chelation Assay (Spectrophotometric Method)

This assay determines the zinc-chelating ability of this compound using a colorimetric indicator.

Materials:

-

This compound

-

Zinc solution (e.g., ZnSO4)

-

Dithizone (B143531) solution (in a suitable organic solvent like ethanol)

-

Buffer solution (pH ~7.4)

-

Spectrophotometer

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a cuvette, mix the buffer solution and the zinc solution.

-

Add the dithizone solution to the cuvette. The solution should develop a characteristic color due to the formation of the zinc-dithizone complex.

-

Measure the absorbance of the solution at the wavelength of maximum absorbance for the zinc-dithizone complex.

-

In a separate cuvette, add the buffer solution, zinc solution, and a specific concentration of this compound.

-

Add the dithizone solution to this cuvette.

-

Measure the absorbance at the same wavelength. A decrease in absorbance compared to the control (without this compound) indicates that this compound has chelated the zinc, preventing its binding to dithizone.

-

Repeat steps 5-7 with a range of this compound concentrations to determine the concentration-dependent zinc chelation activity.

Conclusion

This compound represents a targeted approach to cancer therapy by directly activating the apoptotic machinery within cancer cells. Its well-defined mechanism of action, centered on the chelation of inhibitory zinc from procaspase-3, provides a strong rationale for its continued investigation and development. The data and protocols presented in this guide offer a comprehensive resource for researchers working to further elucidate the therapeutic potential of this promising class of compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. kumc.edu [kumc.edu]

- 3. researchgate.net [researchgate.net]

- 4. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

The Role of PAC-1-d8 in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAC-1-d8 is the deuterated form of PAC-1, a first-in-class small molecule activator of procaspase-3. In the landscape of cancer therapeutics, agents that can reactivate apoptotic pathways in tumor cells hold significant promise. Many cancers evade programmed cell death by upregulating inhibitory proteins or downregulating pro-apoptotic factors. PAC-1 circumvents these resistance mechanisms by directly targeting and activating procaspase-3, the inactive zymogen of the key executioner enzyme, caspase-3. Elevated levels of procaspase-3 are a characteristic feature of many tumor types, providing a therapeutic window for selective cancer cell cytotoxicity.[1][2]

The deuterated isotopologue, this compound, serves a critical but distinct role in the research and development of PAC-1. Due to its nearly identical chemical properties but different mass, this compound is an ideal internal standard for quantitative bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS). Its use ensures the accuracy and precision of pharmacokinetic and metabolic studies of PAC-1 in preclinical and clinical settings. This guide will delve into the core aspects of PAC-1's function in cancer research, with the understanding that this compound is the essential analytical tool enabling its quantitative evaluation.

Mechanism of Action: Procaspase-3 Activation via Zinc Chelation

The primary mechanism by which PAC-1 induces apoptosis is through the activation of procaspase-3.[3] This process is initiated by the chelation of inhibitory zinc ions.[3][4] Procaspase-3 exists in an inactive state, and its enzymatic activity is suppressed by the binding of zinc.[4] PAC-1 possesses an ortho-hydroxy N-acylhydrazone moiety that enables it to form a high-affinity complex with zinc, with a dissociation constant of approximately 42 nM.[3][4] By sequestering these inhibitory zinc ions, PAC-1 relieves the suppression of procaspase-3, allowing it to undergo auto-activation to the proteolytically active caspase-3.[3][4] This initiates a caspase cascade, leading to the cleavage of numerous cellular substrates and culminating in apoptotic cell death.[5]

Signaling Pathway of PAC-1-Induced Apoptosis

Quantitative Data from Preclinical and Clinical Studies

The efficacy of PAC-1 has been evaluated in numerous preclinical models and a Phase I human clinical trial. The following tables summarize key quantitative data.

Table 1: In Vitro Efficacy of PAC-1

| Cell Line | Cancer Type | EC50 (Procaspase-3 Activation) | IC50 (Cell Viability) | Reference |

| NCI-H226 | Lung Cancer | - | ~0.35 µM | [6] |

| UACC-62 | Melanoma | - | ~3.5 µM | [6] |

| Primary Colon Cancer Cells | Colon Cancer | - | 3 nM - 1.41 µM | [7] |

| Adjacent Noncancerous Cells | Normal Tissue | - | 5.02 µM - 9.98 µM | [7] |

| U-937 | Lymphoma | - | Not specified | [4] |

| Various Malignant Cell Lines | Various | - | Mean: 19.40 µM | [8] |

| Normal Human Cells (PBL, L-02, HUVEC, MCF 10A) | Normal Tissue | - | Mean: >100 µM | [9] |

Table 2: In Vivo Efficacy of PAC-1 in Mouse Xenograft Models

| Cancer Model | Dosing Regimen | Tumor Growth Inhibition | Reference |

| ACHN (Renal Cancer) | 5 mg PAC-1 cholesterol pellet implant | Significant retardation of tumor growth (p < 0.005) | [10] |

| NCI-H226 (Lung Cancer) | 100 mg/kg, oral gavage, daily for 21 days | Significant dose-dependent retardation of tumor growth (p < 0.001) | [10] |

Table 3: Pharmacokinetic and Clinical Trial Data for PAC-1

| Study Population | Dosing Regimen | Key Pharmacokinetic Parameters | Clinical Outcome | Reference |

| Healthy Dogs | 1 mg/kg IV injection | Oral bioavailability: 17.8 ± 9.5% | - | |

| Human Patients (Advanced Malignancies, NCT02355535) | 75 mg to 750 mg daily, orally (21/28 day cycle) | t1/2: 28.5 hours (multi-dosing) | Recommended Phase 2 dose: 750 mg/day. 2/5 patients with neuroendocrine tumors had a durable partial response. | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. Below are protocols for key experiments involving PAC-1.

In Vitro Procaspase-3 Activation Assay

Objective: To quantify the ability of PAC-1 to activate procaspase-3 in a cell-free system.

Materials:

-

Recombinant human procaspase-3

-

Caspase assay buffer

-

PAC-1

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA or Ac-DEVD-AMC)

-

96-well plate

-

Spectrophotometer or fluorometer

Protocol:

-

Prepare a solution of procaspase-3 (e.g., 50 ng/mL) in caspase assay buffer.[6]

-

Add 90 µL of the procaspase-3 solution to each well of a 96-well plate.[6]

-

Prepare serial dilutions of PAC-1 in the assay buffer and add 10 µL to the respective wells.

-

Incubate the plate at 37°C for a specified period (e.g., 12 hours).[6]

-

Add 10 µL of a 2 mM solution of the caspase-3 substrate (Ac-DEVD-pNA) to each well.[6]

-

Immediately measure the absorbance at 405 nm (for pNA) or fluorescence (Ex/Em: 380/420-460 nm for AMC) kinetically for 2 hours.[6]

-

Calculate the rate of substrate cleavage from the linear portion of the curve.

-

Determine the EC50 value of PAC-1 for procaspase-3 activation by plotting the rate of cleavage against the PAC-1 concentration.

Cell Viability Assay

Objective: To determine the cytotoxic effect of PAC-1 on cancer cells.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

PAC-1

-

Cell viability reagent (e.g., MTS, WST-1)

-

96-well cell culture plate

-

Incubator (37°C, 5% CO2)

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Prepare serial dilutions of PAC-1 in complete medium.

-

Remove the old medium from the wells and add the medium containing different concentrations of PAC-1.

-

Incubate the plate for a specified duration (e.g., 72 hours).[6]

-

Add the cell viability reagent to each well according to the manufacturer's instructions.

-

Incubate for the recommended time (e.g., 1-4 hours).

-

Measure the absorbance at the appropriate wavelength.

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Mouse Xenograft Study

Objective: To evaluate the in vivo anti-tumor efficacy of PAC-1.

Materials:

-

Immunocompromised mice (e.g., athymic nude or SCID)

-

Human cancer cells

-

PAC-1

-

Vehicle for PAC-1 administration

-

Calipers

-

Animal housing and care facilities

Protocol:

-

Subcutaneously inject a suspension of human cancer cells into the flank of each mouse.[10]

-

Monitor tumor growth regularly using calipers.

-

Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

-

Administer PAC-1 or vehicle to the mice according to the planned dosing regimen (e.g., oral gavage daily).[10]

-

Measure tumor volume and body weight 2-3 times per week.

-

Continue treatment for the specified duration.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, western blotting).

-

Compare the tumor growth curves between the PAC-1-treated and control groups to assess efficacy.

Visualizations: Workflows and Logical Relationships

Experimental Workflow for In Vitro Screening

Logical Flow for Preclinical In Vivo Studies

Conclusion

PAC-1 represents a promising strategy in cancer therapy by directly activating the apoptotic machinery within tumor cells. Its mechanism of action, centered on the chelation of inhibitory zinc from procaspase-3, offers a way to overcome common resistance pathways. The deuterated analog, this compound, is indispensable for the rigorous quantitative analysis required in drug development, ensuring the reliability of pharmacokinetic and bioanalytical data. The preclinical and early clinical data for PAC-1 are encouraging, particularly in neuroendocrine tumors, and warrant further investigation. The detailed protocols and workflows provided in this guide are intended to facilitate further research into PAC-1 and its derivatives, with the ultimate goal of translating this novel therapeutic approach into clinical practice for the benefit of cancer patients.

References

- 1. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1, a preferential small molecule activator of procaspase-3, in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PAC-1, the first anti-cancer agent, has shown great promise in human cancer clinical trials - Fluoropharm [fluoropharm.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]

PAC-1-d8 as a Procaspase-3 Activator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Procaspase-3 is a critical executioner zymogen in the apoptotic cascade, the activation of which is a key event in programmed cell death. In many cancer cells, procaspase-3 is overexpressed but its activation is inhibited, representing a promising target for therapeutic intervention. PAC-1, or Procaspase-Activating Compound 1, is a novel small molecule that directly induces the activation of procaspase-3 to its active form, caspase-3, thereby promoting apoptosis in cancer cells. PAC-1-d8 is the deuterated analog of PAC-1. While specific quantitative data for this compound is not extensively available in public literature, this guide will provide a comprehensive overview of the mechanism of action, quantitative data for the parent compound PAC-1, and detailed experimental protocols relevant for the evaluation of this compound as a procaspase-3 activator. The deuteration of PAC-1 is a pharmaceutical strategy aimed at potentially improving its pharmacokinetic profile by altering its metabolic stability.

Mechanism of Action: Zinc Chelation-Induced Procaspase-3 Activation

The primary mechanism by which PAC-1 activates procaspase-3 is through the chelation of inhibitory zinc ions.[1][2] Procaspase-3's enzymatic activity is endogenously suppressed by labile zinc ions. PAC-1 possesses an ortho-hydroxy N-acylhydrazone moiety which is crucial for its biological activity, as it acts as a high-affinity zinc chelator.[3][4] By sequestering these inhibitory zinc ions, PAC-1 relieves the suppression of procaspase-3, allowing it to undergo auto-activation to the proteolytically active caspase-3.[1] This initiates the downstream cascade of apoptosis. The affinity of PAC-1 for zinc is characterized by a dissociation constant (Kd) of approximately 42 nM.[1][2]

Figure 1. Signaling pathway of this compound-mediated procaspase-3 activation.

Quantitative Data for PAC-1

The following tables summarize the in vitro efficacy and pharmacokinetic parameters of the non-deuterated parent compound, PAC-1. This data serves as a crucial benchmark for the evaluation of this compound.

Table 1: In Vitro Efficacy of PAC-1

| Parameter | Value | Description |

| EC50 (Procaspase-3 Activation) | 2.08 µM | Concentration for half-maximal activation of procaspase-3 in vitro.[5] |

| EC50 (Procaspase-7 Activation) | 4.5 µM | Concentration for half-maximal activation of procaspase-7 in vitro.[6] |

| Kd (Zinc Binding) | 42 nM | Dissociation constant for the binding of PAC-1 to zinc ions.[1][2] |

| IC50 (NCI-H226 cells) | 0.35 µM | Concentration for 50% inhibition of cell growth in NCI-H226 lung cancer cells.[6] |

| IC50 (UACC-62 cells) | ~3.5 µM | Concentration for 50% inhibition of cell growth in UACC-62 melanoma cells.[6] |

| IC50 (Primary Cancerous Cells) | 3 nM - 1.41 µM | Range of concentrations for 50% inhibition of cell growth in primary cancer cells.[6] |

| IC50 (Adjacent Noncancerous Cells) | 5.02 µM - 9.98 µM | Range of concentrations for 50% inhibition of cell growth in adjacent noncancerous cells.[6] |

Table 2: Pharmacokinetic Parameters of PAC-1

| Species | Dosage | Parameter | Value |

| Dog | 1.0 mg/kg (IV) | Cmax | 2.8 ± 0.6 µM |

| t1/2 | 3.12 ± 0.67 hours | ||

| 1.0 mg/kg (Oral) | Cmax | 0.5 ± 0.1 µM | |

| t1/2 | 2.08 ± 0.26 hours | ||

| Oral Bioavailability | 17.8 ± 9.5% | ||

| Human (Phase I) | 750 mg/day (Oral) | t1/2 (multi-dosing) | 28.5 hours |

(Data for dogs from[7][8], human data from[9][10])

Experimental Protocols

In Vitro Procaspase-3 Activation Assay

This protocol is designed to quantify the activation of purified procaspase-3 by this compound.

Materials:

-

Recombinant human procaspase-3

-

This compound

-

Caspase Assay Buffer (e.g., 20 mM HEPES, 10% sucrose, 0.1% CHAPS, 10 mM DTT, pH 7.2)

-

Caspase-3 colorimetric substrate: Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add varying concentrations of this compound to wells containing 50 ng/mL of procaspase-3 in Caspase Assay Buffer to a final volume of 90 µL.[6]

-

Include a vehicle control (DMSO) and a positive control (active caspase-3).

-

Incubate the plate at 37°C for 12 hours to allow for procaspase-3 activation.[6]

-

Add 10 µL of 2 mM Ac-DEVD-pNA substrate to each well.

-

Immediately begin reading the absorbance at 405 nm every 2 minutes for 2 hours in a microplate reader.[6]

-

Calculate the rate of pNA release by determining the slope of the linear portion of the absorbance curve.

-

Determine the EC50 value by plotting the rate of reaction against the concentration of this compound.

Figure 2. Workflow for the in vitro procaspase-3 activation assay.

Cellular Apoptosis Assay (Western Blot for Cleaved Caspase-3)

This protocol assesses the ability of this compound to induce apoptosis in cancer cell lines by detecting the cleavage of procaspase-3.

Materials:

-

Cancer cell line of interest (e.g., U-937, NB4)

-

Cell culture medium and supplements

-

This compound

-

RIPA buffer with protease inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% non-fat dry milk in TBST)

-

Primary antibodies: anti-cleaved caspase-3, anti-total caspase-3, anti-β-actin (loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Culture cells to 70-80% confluency.

-

Treat cells with varying concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest and lyse the cells in RIPA buffer.[11]

-

Determine the protein concentration of the lysates using a BCA assay.[11]

-

Load 20-30 µg of protein per lane onto an SDS-PAGE gel and perform electrophoresis.[11]

-

Transfer the separated proteins to a PVDF membrane.[11]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[11]

-

Incubate the membrane with primary antibodies overnight at 4°C.[11]

-

Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

-

Wash the membrane and add chemiluminescent substrate.

-

Capture the signal using an imaging system and quantify band intensities.[11]

-

Normalize the cleaved caspase-3 signal to the loading control.

Structure-Activity Relationship (SAR) of PAC-1 Analogs

The biological activity of PAC-1 and its derivatives is highly dependent on the ortho-hydroxy N-acylhydrazone motif, which is responsible for zinc chelation.[3][4] Any modification to this functional group, such as methylation of the hydroxyl group or alteration of the hydrazone, results in a significant loss of both zinc-binding affinity and procaspase-3 activating ability.[4][12] This underscores the direct relationship between the zinc chelation capacity and the pro-apoptotic efficacy of this class of compounds.

Figure 3. Logical relationship of PAC-1's structure to its biological activity.

Conclusion

This compound, as the deuterated analog of PAC-1, holds potential as a procaspase-3 activator for cancer therapy. While direct quantitative data on this compound is limited, the well-characterized mechanism of action and extensive data available for PAC-1 provide a strong foundation for its investigation. The key to the activity of this class of compounds is the chelation of inhibitory zinc from procaspase-3, leading to its activation and subsequent apoptosis. The provided protocols offer a framework for the detailed evaluation of this compound's efficacy, and the structure-activity relationship highlights the critical chemical features required for its biological function. Further studies are warranted to directly compare the pharmacokinetic and pharmacodynamic properties of this compound with its non-deuterated parent compound to fully elucidate the therapeutic potential of deuteration in this context.

References

- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Derivatives of Procaspase-Activating Compound 1 (PAC-1) and Anticancer Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. Procaspase-3 activation as an anti-cancer strategy: structure-activity relationship of procaspase-activating compound 1 (PAC-1) and its cellular co-localization with caspase-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Purity of PAC-1-d8

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, purification, and purity analysis of PAC-1-d8, the deuterated analog of the procaspase-activating compound PAC-1. This document details the scientific principles behind its mechanism of action, offers representative experimental protocols, and outlines the analytical techniques required to ensure its quality for research and development purposes.

Introduction to PAC-1 and the Role of Deuteration

Procaspase-activating compound 1 (PAC-1) is a small molecule that has garnered significant interest in cancer research for its ability to directly activate procaspase-3, a key enzyme in the apoptotic pathway.[1][2] Elevated levels of procaspase-3 are a characteristic of many cancer cells, making it a promising target for therapeutic intervention.[3] The mechanism of PAC-1 involves the chelation of inhibitory zinc ions (Zn²⁺) that sequester procaspase-3 in an inactive state. By binding these zinc ions, PAC-1 facilitates the auto-activation of procaspase-3 to its active form, caspase-3, thereby inducing apoptosis in cancer cells.[1][2][4]

The deuterated version, this compound, substitutes eight hydrogen atoms with deuterium (B1214612). Deuterium labeling is a common strategy in drug development for several reasons:

-

Internal Standard: this compound serves as an ideal internal standard for quantitative mass spectrometry-based assays (LC-MS) of PAC-1, allowing for precise pharmacokinetic and metabolic studies.

-

Kinetic Isotope Effect: The carbon-deuterium bond is stronger than the carbon-hydrogen bond. This can slow down metabolic processes that involve C-H bond cleavage, potentially improving the drug's metabolic stability and half-life.[5][6]

PAC-1 Signaling Pathway

PAC-1's mechanism of action is centered on the activation of the executioner caspase, procaspase-3. The process circumvents upstream apoptotic signals by directly targeting the inactive zymogen.

Caption: this compound mechanism of action.

Synthesis of this compound

Proposed Retrosynthetic Analysis

The synthesis of this compound can be approached by disconnecting the hydrazone bond, leading to two key precursors: a deuterated hydroxy-substituted benzaldehyde (B42025) and a substituted benzohydrazide (B10538).

Representative Experimental Protocol

This protocol describes a two-step synthesis: the formation of the necessary benzohydrazide followed by condensation with a deuterated aldehyde.

Step 1: Synthesis of (4-(4-benzylpiperazin-1-yl)-2-hydroxyphenyl)methanone Hydrazide

-

To a solution of the appropriate methyl ester precursor in ethanol (B145695), add hydrazine (B178648) hydrate (B1144303) (excess, ~10 equivalents).

-

Reflux the mixture for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under vacuum.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried to yield the hydrazide intermediate.

Step 2: Condensation to form this compound

-

Dissolve the hydrazide intermediate from Step 1 in a suitable solvent such as ethanol or methanol.

-

Add an equimolar amount of 4-hydroxy-3-methoxybenzaldehyde-d8. The deuterated aldehyde can be synthesized via established methods for aromatic ring deuteration, such as platinum-catalyzed H-D exchange in D₂O.[8]

-

Add a catalytic amount of acetic acid to the mixture.

-

Stir the reaction at room temperature or with gentle heating for 4-12 hours, monitoring by TLC.

-

Upon completion, the product often precipitates from the solution. The solid can be collected by filtration, washed with cold solvent, and dried.

-

If the product does not precipitate, the solvent is removed in vacuo, and the residue is purified by column chromatography or recrystallization.

Experimental Workflow and Purification

The overall workflow from synthesis to a pure, characterized compound involves several key stages.

Caption: General workflow for synthesis and quality control.

Purity Analysis of this compound

Ensuring the chemical and isotopic purity of this compound is critical for its use in research. A combination of analytical techniques is required for comprehensive characterization.[5] For biologically tested compounds, a chemical purity of >95% is a standard requirement.[9]

Data Presentation: Purity Assessment

The following table summarizes the expected analytical data for a batch of this compound meeting typical quality control standards.

| Parameter | Analytical Technique | Specification | Purpose |

| Chemical Purity | High-Performance Liquid Chromatography (HPLC) | ≥ 95% | Quantifies the percentage of the target compound relative to organic impurities. |

| Identity Confirmation | Mass Spectrometry (MS) | Molecular Ion [M+H]⁺ consistent with C₂₃H₂₀D₈N₄O₂ | Confirms the molecular weight, verifying the incorporation of eight deuterium atoms. |

| Structural Confirmation | ¹H Nuclear Magnetic Resonance (¹H-NMR) | Spectrum consistent with proposed structure | Confirms the overall chemical structure and shows the absence of proton signals at deuterated positions. |

| Isotopic Enrichment | ²H Nuclear Magnetic Resonance (²H-NMR) / MS | ≥ 98% | Determines the percentage of deuterium incorporation at the specified positions.[10] |

Detailed Experimental Protocols for Purity Analysis

High-Performance Liquid Chromatography (HPLC)

-

Instrumentation: HPLC system with a UV detector.

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (often with 0.1% formic acid or trifluoroacetic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength appropriate for the chromophore (e.g., 254 nm or 320 nm).

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetonitrile) at approximately 1 mg/mL.

-

Dilute the stock solution to an appropriate concentration for analysis.

-

Inject the sample onto the HPLC system.

-

Analyze the resulting chromatogram. Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks.

-

Mass Spectrometry (MS)

-

Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

-

Protocol:

-

Introduce a dilute solution of the sample directly into the mass spectrometer.

-

Acquire the mass spectrum in positive ion mode.

-

The observed mass of the protonated molecular ion [M+H]⁺ should match the calculated theoretical mass for C₂₃H₂₀D₈N₄O₂.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

-

¹H-NMR Protocol:

-

Dissolve a small amount of this compound in a deuterated solvent (e.g., DMSO-d₆).

-

Acquire the proton NMR spectrum.

-

The spectrum should show characteristic peaks for the non-deuterated protons of the PAC-1 structure. The integrals of the aromatic region corresponding to the deuterated ring should be significantly diminished or absent.

-

-

²H-NMR Protocol:

-

Dissolve the sample in a protic solvent (e.g., DMSO).

-

Acquire the deuterium NMR spectrum.

-

This spectrum will directly show signals corresponding to the deuterium atoms, confirming their presence and location on the molecule.

-

Conclusion

The synthesis and quality control of this compound are crucial for its application as a tool in cancer research and drug development. While specific synthesis details may vary, the general principles of hydrazone formation from a deuterated aldehyde provide a reliable synthetic route. Rigorous analytical characterization using a combination of HPLC, MS, and NMR is mandatory to ensure the high chemical and isotopic purity required for accurate and reproducible scientific results. This guide provides the foundational knowledge and representative protocols for researchers working with this important compound.

References

- 1. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. First test of anti-cancer agent PAC-1 in human clinical trials shows promise - ecancer [ecancer.org]

- 4. selleckchem.com [selleckchem.com]

- 5. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 6. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]

- 10. resolvemass.ca [resolvemass.ca]

An In-Depth Technical Guide to the Chemical and Physical Properties of PAC-1-d8

For Researchers, Scientists, and Drug Development Professionals

Introduction

PAC-1-d8 is the deuterated form of PAC-1 (Procaspase Activating Compound 1), a small molecule that has garnered significant interest in the field of oncology for its ability to induce apoptosis in cancer cells. PAC-1 functions by activating procaspase-3, a key executioner enzyme in the apoptotic cascade. The deuteration of PAC-1 to this compound provides a valuable tool for researchers, particularly in pharmacokinetic and metabolic studies, by offering a distinct mass signature for tracking and quantification. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its biological evaluation, and a visualization of its mechanism of action.

Chemical and Physical Properties

| Property | Value | Reference |

| Chemical Name | 2-(4-(benzyl-d7)piperazin-1-yl)-N'-((E)-(2-hydroxy-3-(prop-2-en-1-yl-d1)benzylidene))acetohydrazide | N/A |

| Molecular Formula | C₂₃H₂₀D₈N₄O₂ | [1][2] |

| Molecular Weight | 400.54 g/mol | [1][2] |

| CAS Number | 1287241-26-2 | [1] |

| Appearance | Solid | [3] |

| Purity | ≥98% | [4] |

| EC₅₀ for Apoptosis Induction | 2.08 μM (for PAC-1) | [5][6] |

| Solubility (PAC-1) | Soluble to 100 mM in DMSO and to 75 mM in 1eq. HCl. Insoluble in H₂O. Soluble to ≥6.87 mg/mL in EtOH with sonication. | [3][4] |

| Storage Conditions | Store at -20°C | [3] |

Stability: Studies on the non-deuterated PAC-1 indicate that it is stable in aqueous solutions under physiological conditions. Degradation is observed at extremes of temperature and pH.

Mechanism of Action: Procaspase-3 Activation

PAC-1's primary mechanism of action is the activation of procaspase-3, the inactive zymogen of caspase-3. Procaspase-3 is often overexpressed in cancer cells but is held in an inactive state by inhibitory zinc ions. PAC-1 acts as a zinc chelator, sequestering these inhibitory zinc ions and thereby facilitating the auto-activation of procaspase-3 to its active form, caspase-3. Activated caspase-3 then proceeds to cleave a multitude of cellular substrates, leading to the execution of the apoptotic program.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the biological activity of this compound.

In Vitro Procaspase-3 Activation Assay

This assay measures the ability of this compound to directly activate purified procaspase-3.

Materials:

-

Recombinant human procaspase-3

-

This compound

-

Caspase assay buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 10% glycerol, 0.1% CHAPS)

-

Caspase-3 colorimetric substrate (e.g., Ac-DEVD-pNA)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a stock solution of this compound in DMSO.

-

In a 96-well plate, add 90 µL of a solution containing procaspase-3 (e.g., 50 ng/mL) in caspase assay buffer to each well.

-

Add various concentrations of this compound to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 12 hours).

-

Add 10 µL of 2 mM Ac-DEVD-pNA substrate to each well.

-

Immediately read the absorbance at 405 nm every 2 minutes for 2 hours using a microplate reader.

-

Calculate the rate of pNA release (slope of the linear portion of the absorbance curve) for each concentration.

-

Determine the fold increase in activation relative to the vehicle control.

Apoptosis Induction Assay

This protocol uses Annexin V and Propidium Iodide (PI) staining followed by flow cytometry to quantify apoptosis in cancer cells treated with this compound.

Materials:

-

Cancer cell line (e.g., U-937)

-

Cell culture medium and supplements

-

This compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Seed cancer cells in a 6-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound for a specified time (e.g., 24 hours). Include a vehicle control.

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.

-

Add Annexin V-FITC and Propidium Iodide to the cell suspension according to the kit manufacturer's instructions.

-

Incubate the cells in the dark at room temperature for 15 minutes.

-

Analyze the stained cells by flow cytometry.

-

Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

Cancer cell line

-

Cell culture medium and supplements

-

This compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplate

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density.

-

After cell attachment, treat with a range of this compound concentrations for the desired duration (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

-

Add the solubilization solution to each well to dissolve the formazan crystals.

-

Read the absorbance at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Conclusion

This compound is a critical tool for advancing our understanding of the therapeutic potential of procaspase-3 activators. Its distinct isotopic signature facilitates precise quantification in complex biological matrices, enabling detailed pharmacokinetic and metabolic profiling. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to explore the full potential of this promising class of anti-cancer agents. The ability to directly and selectively induce apoptosis in cancer cells by targeting a key downstream effector of the apoptotic pathway represents a significant and promising strategy in the ongoing fight against cancer.

References

- 1. investigadores.uta.cl [investigadores.uta.cl]

- 2. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Caspase 3 - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

A Technical Guide to PAC-1-d8: Zinc Chelation and Procaspase-3 Activation

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Procaspase-activating compound 1 (PAC-1) is a novel small molecule that induces apoptosis in cancer cells by activating procaspase-3, a key executioner enzyme in the apoptotic cascade. Elevated levels of procaspase-3 in many tumor types make it a promising target for selective cancer therapy. The mechanism of action of PAC-1 involves the chelation of inhibitory zinc ions, which allows for the auto-activation of procaspase-3 to its active form, caspase-3. This technical guide provides an in-depth overview of the zinc chelation and procaspase-3 activation mechanism of PAC-1. It details the rationale for the development of its deuterated analog, PAC-1-d8, summarizing key quantitative data for PAC-1 and providing detailed protocols for essential experimental assays. Furthermore, this guide includes mandatory visualizations of the core signaling pathway and experimental workflows to facilitate a comprehensive understanding of PAC-1's function and evaluation.

Introduction

The Role of Procaspase-3 in Apoptosis and Cancer

Apoptosis, or programmed cell death, is a critical process for normal tissue homeostasis, and its evasion is a hallmark of cancer.[1] The caspase family of cysteine proteases are central regulators of apoptosis.[2] The intrinsic and extrinsic apoptotic pathways converge on the activation of procaspase-3 to the "executioner" caspase-3.[2] Once activated, caspase-3 cleaves a multitude of cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis.[1] Notably, many cancer cells exhibit elevated levels of procaspase-3, suggesting that a compound capable of directly activating this zymogen could selectively induce apoptosis in malignant cells.[1][2]

PAC-1: A Small Molecule Activator of Procaspase-3

Procaspase-activating compound 1 (PAC-1) was identified through high-throughput screening as the first small molecule capable of directly activating procaspase-3.[2] It has been shown to induce apoptosis in a variety of cancer cell lines and has demonstrated anti-tumor activity in preclinical animal models.[2][3] The therapeutic potential of PAC-1 is currently being investigated in human clinical trials for various advanced malignancies, including neuroendocrine tumors.[4][5][6][7] The core of PAC-1's activity lies in its ortho-hydroxy N-acylhydrazone motif, which is crucial for its biological function.[8]

The Rationale for Deuteration: Introducing this compound

In drug development, the substitution of hydrogen with its stable heavy isotope, deuterium (B1214612), is a strategy used to improve the pharmacokinetic properties of a molecule.[9] This is due to the "kinetic isotope effect," where the greater mass of deuterium results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. Cleavage of this bond is often the rate-limiting step in drug metabolism by cytochrome P450 enzymes. By slowing down the rate of metabolism, deuteration can lead to increased drug exposure, a longer half-life, and potentially a reduced dosing frequency or lower required dose.

This compound is the deuterated analog of PAC-1.[9] While specific pharmacokinetic and pharmacodynamic data for this compound are not yet extensively published, its development is based on the established principle of leveraging the kinetic isotope effect to enhance the metabolic stability of the parent compound. This compound is commercially available and can be used as a tracer or an internal standard for quantitative analysis in research settings.[9]

Mechanism of Action: Zinc Chelation and Procaspase-3 Activation

Zinc as an Endogenous Inhibitor of Procaspase-3

Zinc is an essential trace element involved in numerous cellular processes. It also acts as a potent endogenous inhibitor of procaspase-3 and caspase-3 enzymatic activity.[2] This inhibition helps to prevent spurious activation of the apoptotic cascade, thus maintaining cellular integrity. The proposed mechanism suggests that PAC-1's efficacy is dependent on its ability to disrupt this zinc-mediated inhibition.

PAC-1 Mediated Zinc Sequestration

The primary mechanism by which PAC-1 activates procaspase-3 is through the chelation of inhibitory zinc ions.[1][2] PAC-1 forms a tight 1:1 complex with zinc, with a dissociation constant (Kd) in the nanomolar range.[2] By sequestering zinc, PAC-1 relieves the inhibition on procaspase-3, allowing the zymogen to undergo auto-activation to caspase-3.[2] This initiates a positive feedback loop, as newly formed caspase-3 can then activate additional procaspase-3 molecules, amplifying the apoptotic signal. The zinc-chelating property of PAC-1 is strongly linked to its ability to induce apoptosis in cancer cells.[8]

Downstream Apoptotic Signaling

Once activated, caspase-3 proceeds to cleave a host of cellular proteins, leading to the execution phase of apoptosis. Key substrates include poly(ADP-ribose) polymerase (PARP), lamins, and other structural and regulatory proteins. The cleavage of these substrates results in DNA fragmentation, nuclear condensation, membrane blebbing, and the eventual formation of apoptotic bodies, which are cleared by phagocytic cells.

Quantitative Data and In Vitro/In Vivo Activity of PAC-1

The following tables summarize key quantitative parameters for PAC-1, derived from various in vitro and in vivo studies.

Table 1: Procaspase-3 Activation and Zinc Binding Affinity of PAC-1

| Parameter | Value | Reference |

| Procaspase-3 Activation (EC50) | 0.22 µM | [3] |

| Procaspase-7 Activation (EC50) | 4.5 µM | [3] |

| Zinc (Zn²⁺) Binding (Kd) | ~42 nM | [1][2] |

Table 2: Cytotoxicity of PAC-1 in Various Cell Lines

| Cell Line / Cell Type | Cancer Type | IC50 / EC50 | Reference |

| General Cancer Cells | Various | EC50: 2.08 µM | [9][10] |

| NCI-H226 | Lung Cancer | IC50: 0.35 µM | [3] |

| UACC-62 | Melanoma | IC50: ~3.5 µM | [3] |

| Primary Carcinoma Cells | Various | IC50: 3 nM - 1.41 µM | [3] |

| Noncancerous Cells | Normal Tissue | IC50: 5.02 µM - 9.98 µM | [3] |

| Granta-519 (B-PAC-1) | Mantle Cell Lymphoma | IC50: ~9.0 µM | [11] |

| Jeko-1 (B-PAC-1) | Mantle Cell Lymphoma | IC50: ~5.0 µM | [11] |

| Mino (B-PAC-1) | Mantle Cell Lymphoma | IC50: ~7.0 µM | [11] |

Table 3: Pharmacokinetic Properties of PAC-1

| Species | Administration | Dose | Peak Plasma Conc. (Cmax) | Elimination Half-life (t1/2) | Oral Bioavailability | Reference |

| Dog | IV Bolus | 1.0 mg/kg | 2.8 ± 0.6 µM | 3.12 ± 0.67 h | N/A | [12][13] |

| Dog | Oral | 1.0 mg/kg | 0.5 ± 0.1 µM | 2.08 ± 0.26 h | 17.8 ± 9.5% | [12][13] |

| Human | Oral (multi-dose) | 750 mg/day | N/A | 28.5 h | N/A | [7] |

Key Experimental Protocols

In Vitro Procaspase-3 Activation Assay (Colorimetric)

This assay measures the activity of caspase-3 by detecting the cleavage of a colorimetric substrate, such as Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp p-nitroanilide).

Materials:

-

Recombinant human procaspase-3

-

PAC-1 or this compound

-

Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 10 mM DTT, 1 mM EDTA, 10% glycerol)

-

2x Reaction Buffer (e.g., 100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% glycerol)

-

Caspase-3 substrate: Ac-DEVD-pNA (4 mM stock in DMSO)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 405 nm

Procedure:

-

Prepare Samples: In a 96-well plate, add 50 µL of cell lysate (containing 50-200 µg of protein) per well. For purified enzyme assays, add procaspase-3 to the appropriate buffer.

-

Add Compound: Add PAC-1 or this compound at various concentrations to the wells. Include a vehicle control (DMSO).

-

Initiate Reaction: Add 50 µL of 2x Reaction Buffer to each well. Add 5 µL of the 4 mM Ac-DEVD-pNA substrate to achieve a final concentration of 200 µM.

-

Incubation: Mix gently and incubate the plate at 37°C for 1-2 hours. Protect from light.

-

Measurement: Read the absorbance at 405 nm using a microplate reader.

-

Analysis: Compare the absorbance of PAC-1-treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Zinc Chelation Assay (UV-Vis Spectrophotometry)

This protocol determines the binding affinity and stoichiometry of PAC-1 for zinc by monitoring changes in its UV-visible absorbance spectrum.[2]

Materials:

-

PAC-1 or this compound

-

Binding Buffer (50 mM HEPES, 100 mM KNO₃, pH 7.2)

-

Zinc Sulfate (ZnSO₄) stock solution

-

UV-Vis Spectrophotometer with quartz cuvettes

Procedure:

-

Prepare PAC-1 Solution: Prepare a solution of PAC-1 (e.g., 50 µM) in the binding buffer.

-

Baseline Spectrum: Record the UV-Vis absorbance spectrum of the PAC-1 solution from approximately 250 nm to 500 nm.

-

Zinc Titration: Add incremental amounts of ZnSO₄ (e.g., 5 µM increments) to the PAC-1 solution in the cuvette.

-

Spectral Scans: After each addition of ZnSO₄ and a brief equilibration period, record the full absorbance spectrum.

-

Data Analysis:

-

Binding Affinity (Kd): Plot the change in absorbance at a specific wavelength (where the change is maximal) against the concentration of ZnSO₄. Fit the data to a suitable binding isotherm (e.g., one-site binding model) to calculate the dissociation constant (Kd).

-

Stoichiometry: Use the method of continuous variations (Job's plot) to determine the binding stoichiometry. Prepare a series of solutions with a constant total concentration of [PAC-1] + [Zn²⁺], but with varying mole fractions of each. Plot the change in absorbance against the mole fraction of PAC-1. The peak of the plot will indicate the stoichiometry of the complex.[2]

-

Cell-Based Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell line of interest

-

PAC-1 or this compound

-

Annexin V-FITC (or other fluorophore conjugate)

-

Propidium Iodide (PI) or 7-AAD

-

1x Annexin V Binding Buffer (e.g., 10 mM HEPES, pH 7.4, 140 mM NaCl, 2.5 mM CaCl₂)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in a 6-well plate and allow them to adhere. Treat the cells with various concentrations of PAC-1 or this compound for a specified time (e.g., 12, 24, or 48 hours). Include an untreated control and a positive control for apoptosis (e.g., staurosporine).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the adherent cells with PBS and detach using trypsin. Combine with the floating cells from the supernatant.

-

Cell Washing: Centrifuge the cell suspension and wash the pellet twice with cold PBS.

-

Staining: Resuspend the cell pellet in 100 µL of 1x Annexin V Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1x Annexin V Binding Buffer to each sample and analyze immediately by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Visualizing the Pathways and Processes

Signaling Pathway of PAC-1 Induced Apoptosis

Caption: PAC-1 sequesters inhibitory zinc from procaspase-3, leading to its activation and subsequent apoptosis.

Experimental Workflow for Assessing PAC-1 Activity

Caption: A logical workflow for the comprehensive evaluation of PAC-1 from in vitro to in vivo studies.

Conclusion and Future Perspectives

PAC-1 represents a promising strategy in cancer therapy by directly targeting and activating the apoptotic machinery within tumor cells. Its mechanism, centered on the chelation of inhibitory zinc from procaspase-3, is well-supported by a growing body of evidence. The development of deuterated analogs like this compound is a logical step in drug optimization, aiming to enhance pharmacokinetic properties and potentially improve clinical outcomes.

Future research should focus on elucidating the specific pharmacokinetic and pharmacodynamic profile of this compound in comparison to its non-deuterated counterpart. Head-to-head preclinical studies will be crucial to determine if the theoretical benefits of deuteration translate into improved efficacy and safety. As PAC-1 continues to advance through clinical trials, a deeper understanding of its derivatives and their potential advantages will be invaluable for the development of next-generation procaspase-activating cancer therapeutics.

References

- 1. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PAC-1 Activates Procaspase-3 in vitro through Relief of Zinc-Mediated Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 3. PAC-1 | Apoptosis | Caspase | Autophagy | TargetMol [targetmol.com]

- 4. Anti-cancer drug shows incredible promise in human clinical trials - The Brighter Side of News [thebrighterside.news]

- 5. First test of anti-cancer agent PAC-1 in human clinical trials shows promise | Cancer Center at Illinois [cancer.illinois.edu]

- 6. PAC-1 by Vanquish Oncology for Solid Tumor: Likelihood of Approval [pharmaceutical-technology.com]

- 7. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Procaspase-3 Activation as an Anti-Cancer Strategy: Structure-Activity Relationship of Procaspase-Activating Compound 1 (PAC-1) and its Cellular Co-Localization with Caspase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Molecular evidence of Zn chelation of the procaspase activating compound B-PAC-1 in B cell lymphoma - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1 in healthy dogs - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetics and derivation of an anticancer dosing regimen for PAC-1, a preferential small molecule activator of procaspase-3, in healthy dogs - PubMed [pubmed.ncbi.nlm.nih.gov]

Investigating the Deuterated Effect of PAC-1-d8 on Metabolism: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the procaspase-activating compound PAC-1 and its deuterated analog, PAC-1-d8, with a focus on the anticipated effects of deuteration on its metabolism. PAC-1 is a promising anti-cancer agent that induces apoptosis by activating procaspase-3.[1][2] Strategic deuteration of PAC-1 to create this compound is hypothesized to alter its metabolic profile, potentially leading to improved pharmacokinetic properties. This guide outlines the mechanism of action of PAC-1, details its known metabolic pathways, and predicts the metabolic fate of this compound based on the kinetic isotope effect. Furthermore, it provides detailed experimental protocols for researchers to investigate these metabolic effects and presents a framework for data analysis and visualization.

Introduction to PAC-1 and the Rationale for Deuteration

PAC-1 is a small molecule that has demonstrated significant potential as a targeted anti-cancer therapeutic.[3][4] Its primary mechanism of action involves the activation of procaspase-3, a key executioner enzyme in the apoptotic pathway.[1][2] Many cancer cells overexpress procaspase-3, making PAC-1 a selective inducer of apoptosis in malignant cells.[3][4]

Despite its promise, the in vivo efficacy of PAC-1 can be limited by its pharmacokinetic profile, including its metabolic stability.[5] Deuteration, the strategic replacement of hydrogen atoms with their heavier isotope deuterium, is a well-established strategy in drug development to improve metabolic stability.[6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, leading to a slower rate of bond cleavage in enzyme-catalyzed metabolic reactions. This phenomenon, known as the kinetic isotope effect (KIE), can result in a reduced rate of metabolism, leading to a longer drug half-life, increased systemic exposure, and potentially a more favorable dosing regimen.[8]

This compound is a deuterated analog of PAC-1. This guide explores the anticipated metabolic advantages of this compound and provides the necessary tools for its experimental investigation.

Mechanism of Action of PAC-1

PAC-1's ability to induce apoptosis is rooted in its interaction with procaspase-3. In its inactive zymogen form, procaspase-3 is inhibited by zinc ions.[1][2] PAC-1 acts as a zinc chelator, sequestering these inhibitory zinc ions and allowing procaspase-3 to undergo autoactivation to its active form, caspase-3.[1][2] Activated caspase-3 then initiates a cascade of proteolytic events, leading to the systematic dismantling of the cell and apoptotic cell death.

The following diagram illustrates the signaling pathway of PAC-1-induced apoptosis.

Metabolic Pathways of PAC-1 and Predicted Effects of Deuteration in this compound

Known Metabolism of PAC-1

Studies have shown that PAC-1 undergoes both Phase I and Phase II metabolism. In vivo and in vitro studies in rats have identified several metabolic pathways.[9]

Phase I Metabolism:

-

Debenzylation: Cleavage of the benzyl (B1604629) group from the piperazine (B1678402) ring.

-

Dihydrodiol formation: Oxidation of the aromatic ring.

-

Hydroxylation: Addition of hydroxyl groups to various positions on the molecule.

-

Dihydroxylation: Addition of two hydroxyl groups.

Phase II Metabolism:

-

Glucuronidation: Conjugation of PAC-1 and its hydroxylated metabolites with glucuronic acid.

Predicted Metabolic Pathways of this compound

The "d8" designation in this compound indicates that eight hydrogen atoms have been replaced with deuterium. The precise location of this deuteration is critical for its effect on metabolism. Assuming the deuteration has been strategically placed at sites susceptible to metabolic attack (i.e., "soft spots"), the KIE is expected to significantly slow down the rate of metabolism at these positions.

The following diagram illustrates the predicted metabolic pathways of PAC-1 and the anticipated impact of deuteration in this compound.

Experimental Protocols

To experimentally validate the predicted metabolic benefits of this compound, a series of in vitro and in vivo studies are required. The following protocols provide a detailed methodology for these investigations.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of PAC-1 and this compound in liver microsomes.

Materials:

-

PAC-1 and this compound

-

Human or rat liver microsomes

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

-

Phosphate (B84403) buffer (pH 7.4)

-

Acetonitrile

-

LC-MS/MS system

Protocol:

-

Prepare a stock solution of PAC-1 and this compound in a suitable organic solvent (e.g., DMSO).

-

In a microcentrifuge tube, combine liver microsomes, phosphate buffer, and the test compound (PAC-1 or this compound).

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiate the metabolic reaction by adding the NADPH regenerating system.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile.

-

Centrifuge the samples to precipitate proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

-

Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.

Cell Viability Assay

Objective: To assess the cytotoxic effects of PAC-1 and this compound on cancer cell lines.

Materials:

-

Cancer cell line with high procaspase-3 expression (e.g., U-937, NCI-H226)

-

Cell culture medium and supplements

-

PAC-1 and this compound

-

MTT or other cell viability reagent (e.g., resazurin)

-

96-well plates

-

Plate reader

Protocol:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of PAC-1 or this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.

-

Measure the absorbance or fluorescence using a plate reader.

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value for each compound.

Caspase-3 Activity Assay

Objective: To measure the activation of caspase-3 induced by PAC-1 and this compound.

Materials:

-

Cancer cell line

-

PAC-1 and this compound

-

Cell lysis buffer

-

Caspase-3 substrate (e.g., Ac-DEVD-pNA for colorimetric assay or Ac-DEVD-AMC for fluorometric assay)

-

96-well plate

-

Plate reader

Protocol:

-

Treat cells with PAC-1 or this compound for a specified time.

-

Lyse the cells using the provided lysis buffer.

-

Quantify the protein concentration of the cell lysates.

-

In a 96-well plate, add an equal amount of protein from each lysate.

-

Add the caspase-3 substrate to each well.

-

Incubate the plate at 37°C and measure the absorbance or fluorescence at regular intervals.

-

Calculate the caspase-3 activity relative to the untreated control.

Western Blot Analysis of Cleaved Caspase-3

Objective: To visualize the cleavage and activation of caspase-3.

Materials:

-

Cancer cell line

-

PAC-1 and this compound

-

RIPA buffer with protease inhibitors

-

Protein quantification assay (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (anti-caspase-3, anti-cleaved caspase-3, anti-β-actin)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Protocol:

-

Treat cells with PAC-1 or this compound.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane and incubate with the primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

The following workflow diagram summarizes the key experimental steps.

Data Presentation

All quantitative data should be summarized in clearly structured tables for easy comparison between PAC-1 and this compound.

Table 1: In Vitro Metabolic Stability

| Compound | In Vitro Half-life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) |

| PAC-1 | Experimental Value | Experimental Value |

| This compound | Experimental Value | Experimental Value |

Table 2: Cell Viability (IC50 Values in µM)

| Cell Line | PAC-1 (24h) | This compound (24h) | PAC-1 (48h) | This compound (48h) | PAC-1 (72h) | This compound (72h) |

| e.g., U-937 | Value | Value | Value | Value | Value | Value |

| e.g., NCI-H226 | Value | Value | Value | Value | Value | Value |

Table 3: Caspase-3 Activation (Fold Increase vs. Control)

| Compound | Concentration (µM) | Caspase-3 Activity (Fold Increase) |

| PAC-1 | e.g., 1 µM | Value |

| e.g., 5 µM | Value | |

| This compound | e.g., 1 µM | Value |

| e.g., 5 µM | Value |

Conclusion

The deuteration of PAC-1 to this compound presents a promising strategy to enhance its metabolic stability and, consequently, its therapeutic potential. This guide provides the theoretical framework and detailed experimental protocols necessary for a thorough investigation of the deuterated effect on PAC-1's metabolism and biological activity. By systematically comparing the metabolic fate and efficacy of PAC-1 and this compound, researchers can gain valuable insights into the benefits of this deuteration strategy and advance the development of this novel anti-cancer agent.

References

- 1. PAC-1 - Wikipedia [en.wikipedia.org]

- 2. PAC-1 activates procaspase-3 in vitro through relief of zinc-mediated inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Phase I study of procaspase-activating compound-1 (PAC-1) in the treatment of advanced malignancies [healthpartners.com]

- 5. researchgate.net [researchgate.net]

- 6. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Characterization of the in vivo and in vitro metabolic profile of PAC-1 using liquid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Foundational Research on PAC-1 and its Deuterated Analogs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Procaspase-activating compound 1 (PAC-1) is a first-in-class small molecule that induces apoptosis in cancer cells by directly activating procaspase-3, an enzyme often found in elevated levels in malignant tissues. This technical guide provides a comprehensive overview of the foundational research on PAC-1, including its mechanism of action, key signaling pathways, and a summary of its preclinical and clinical data. Furthermore, this guide explores the scientific rationale for the development of deuterated PAC-1 analogs as a strategy to enhance its pharmacokinetic profile and therapeutic potential. Detailed experimental protocols for the evaluation of PAC-1 and its derivatives are also provided to support ongoing research and development efforts in this promising area of oncology.

Introduction

The evasion of apoptosis is a hallmark of cancer, enabling malignant cells to survive and proliferate despite cellular damage and oncogenic stress. A key executioner enzyme in the apoptotic cascade is caspase-3, which is synthesized as an inactive zymogen, procaspase-3. Many tumor types exhibit elevated levels of procaspase-3, suggesting that its activation could be a selective strategy for inducing cancer cell death.[1][2][3]

Procaspase-activating compound 1 (PAC-1) was identified through a high-throughput screen as the first small molecule capable of directly activating procaspase-3.[4] Its unique mechanism offers a novel therapeutic approach, bypassing upstream apoptotic defects common in cancer. PAC-1 has demonstrated efficacy in various preclinical cancer models and has progressed into Phase I clinical trials for advanced malignancies, showing a manageable safety profile and early signs of clinical activity.[5][6][7] To further optimize its therapeutic properties, the development of derivatives, including deuterated analogs, represents a logical next step to improve metabolic stability and overall drug exposure.

Mechanism of Action

The primary mechanism of PAC-1 involves the chelation of inhibitory zinc ions. Procaspase-3 activity is endogenously suppressed by labile zinc (Zn²⁺). PAC-1 possesses an ortho-hydroxy N-acylhydrazone moiety, which is critical for its function as it acts as a high-affinity chelator for zinc.[1][2][8]

The process unfolds as follows:

-

Zinc Sequestration: PAC-1 enters the cell and binds to inhibitory zinc ions complexed with procaspase-3. The PAC-1 and zinc complex has a strong dissociation constant (Kd) of approximately 42 nM.[1][2][3]

-

Relief of Inhibition: By sequestering zinc, PAC-1 relieves the inhibition on procaspase-3.

-

Auto-activation: This relief allows the zymogen to undergo conformational changes and auto-activate into the proteolytically active caspase-3.[1][3]

-

Apoptotic Cascade: The newly formed caspase-3 then proceeds to cleave a multitude of cellular substrates, executing the apoptotic program and leading to programmed cell death.

This mechanism is selective for cancer cells due to their higher intrinsic levels of procaspase-3, creating a larger target pool for PAC-1's action compared to healthy cells.[1]

Signaling Pathways and Experimental Workflows

Signaling Pathway of PAC-1 Action

The signaling pathway for PAC-1 is direct and focused on the terminal stages of the apoptotic cascade. It effectively bypasses the need for upstream signals from pathways like the intrinsic (mitochondrial) or extrinsic (death receptor) pathways, which are often dysregulated in cancer.

Caption: Mechanism of PAC-1 induced procaspase-3 activation.

General Experimental Workflow

The evaluation of a procaspase-3 activating compound like PAC-1 follows a standard preclinical development path, progressing from initial in vitro screening to in vivo efficacy and pharmacokinetic assessments.

Caption: Preclinical to clinical workflow for PAC-1 development.

Quantitative Data Summary

Table 1: In Vitro Activity of PAC-1

| Parameter | Value | Cell Line / System | Reference |

| Procaspase-3 Activation (EC50) | 0.22 µM | In vitro enzyme assay | [5] |

| IC50 (Cell Viability) | 0.35 µM | NCI-H226 (Lung Cancer) | [5] |

| IC50 (Cell Viability) | ~3.5 µM | UACC-62 (Melanoma) | [5] |

| IC50 (Cell Viability) | 3 nM - 1.41 µM | Primary Carcinoma Cells | [5] |